Dihydrobisdechlorogeodin

Description

Dihydrobisdechlorogeodin has been reported in Chrysosporium with data available.

Properties

Molecular Formula |

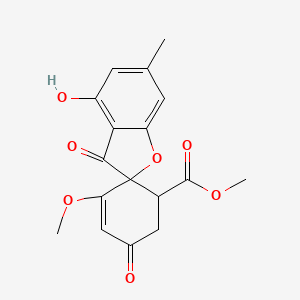

C17H16O7 |

|---|---|

Molecular Weight |

332.3 g/mol |

IUPAC Name |

methyl 4-hydroxy-3'-methoxy-6-methyl-3,5'-dioxospiro[1-benzofuran-2,2'-cyclohex-3-ene]-1'-carboxylate |

InChI |

InChI=1S/C17H16O7/c1-8-4-11(19)14-12(5-8)24-17(15(14)20)10(16(21)23-3)6-9(18)7-13(17)22-2/h4-5,7,10,19H,6H2,1-3H3 |

InChI Key |

PFEHFUJOCNGJHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC3(C2=O)C(CC(=O)C=C3OC)C(=O)OC)O |

Synonyms |

dihydrobisdechlorogeodin |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Dihydrobisdechlorogeodin?

An In-depth Technical Guide on the Chemical Structure of Dihydrobisdechlorogeodin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure of this compound, a fungal metabolite with recognized herbicidal properties.

Introduction

This compound is a natural product isolated from fungi belonging to the genus Acremonium. Its name indicates a structural relationship to the more widely known fungal metabolite, geodin. Specifically, "bisdechloro" suggests the absence of two chlorine atoms present in geodin, and "dihydro" implies the addition of two hydrogen atoms, typically through the reduction of a double bond or a carbonyl group.

Chemical Structure

The definitive chemical structure of this compound was elucidated through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is a derivative of bisdechlorogeodin, which lacks the two chlorine atoms found at positions 5 and 7 on the benzofuran ring of geodin.

The structure of this compound is characterized by a spiro[benzofuran-2(3H),1'-cyclohexene] core. The "dihydro" modification in this compound refers to the reduction of the ketone at the 3-position of the benzofuran ring to a hydroxyl group and the saturation of the adjacent double bond.

Chemical Formula: C₁₇H₁₆O₇

CAS Number: 183237-38-9[1]

IUPAC Name: Methyl (2R,3S)-4-hydroxy-3-hydroxy-5'-methoxy-6-methyl-3'-oxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate

Structural Relationship Workflow

The logical relationship starting from the parent compound geodin to this compound can be visualized as a two-step transformation. This workflow illustrates the conceptual synthesis from a known compound, highlighting the key structural changes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compounds is presented below for comparative analysis.

| Property | Geodin | Bisdechlorogeodin | This compound |

| Molecular Formula | C₁₇H₁₂Cl₂O₇ | C₁₇H₁₄O₇ | C₁₇H₁₆O₇ |

| Molecular Weight | 399.18 g/mol | 330.29 g/mol | 332.30 g/mol |

| CAS Number | 427-63-4 | 59187-35-8 | 183237-38-9 |

| Key Structural Features | Dichloro-spiro-dione | Spiro-dione | Spiro-mono-one, alcohol |

Experimental Protocols

The isolation and structure elucidation of this compound involved standard natural product chemistry techniques. The following is a generalized experimental protocol based on typical procedures for isolating fungal metabolites.

Isolation and Purification Workflow

The general workflow for obtaining pure this compound from a fungal culture is outlined below. This process involves fermentation, extraction, and chromatographic separation.

1. Fermentation:

-

A pure culture of Acremonium sp. is inoculated into a suitable liquid fermentation medium.

-

The culture is incubated under controlled conditions (temperature, agitation, aeration) to promote the production of secondary metabolites.

2. Extraction:

-

The fermentation broth is separated from the mycelium by filtration.

-

The culture filtrate is extracted with an organic solvent, typically ethyl acetate.

-

The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

3. Purification:

-

The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.

-

Fractions containing the target compound are identified by thin-layer chromatography (TLC).

-

Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.

4. Structure Elucidation:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the purified compound.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the chemical structure, including the connectivity of atoms and the stereochemistry.

Biological Activity

This compound has been identified as a metabolite with herbicidal activity. Its potential as a natural herbicide warrants further investigation into its mode of action and spectrum of activity against various plant species.

Conclusion

This compound is a structurally interesting natural product derived from the fungus Acremonium. Its chemical structure has been established through detailed spectroscopic analysis. The information provided in this guide serves as a comprehensive technical resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and agricultural science.

References

Dihydrobisdechlorogeodin: A Technical Guide to its Discovery, Isolation, and Characterization from Fungal Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the discovery, isolation, and characterization of Dihydrobisdechlorogeodin, a polyketide metabolite with noteworthy biological activity. The compound was first reported from a fungal species, and this guide details the methodologies for its production, extraction, purification, and structural elucidation. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, key experimental workflows are visualized using diagrams to facilitate a deeper understanding of the processes involved. This guide is intended to serve as a foundational resource for researchers interested in the natural product chemistry, biosynthesis, and potential therapeutic applications of this compound.

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide array of biological activities. Among these, polyketides represent a major class of natural products with significant pharmaceutical applications. This compound is a spirocyclic polyketide that has been isolated from a fungal strain, demonstrating the rich chemical diversity within the fungal kingdom. This document outlines the pioneering work on the discovery and isolation of this compound, providing a detailed technical framework for its study.

Discovery and Fungal Source

This compound, along with its precursor dechlorogeodin, was first discovered and isolated from the culture broth of a Chrysosporium species, specifically strain KO-3.[1] The producing organism was identified through a screening program aimed at discovering novel bioactive compounds from fungal sources.

Fermentation and Production

The production of this compound is achieved through submerged fermentation of the producing fungal strain. The following table summarizes the key parameters for the fermentation process.

| Parameter | Value |

| Producing Organism | Chrysosporium sp. KO-3 |

| Culture Medium | Glucose-Yeast Extract-Malt Extract Broth |

| Incubation Temperature | 28°C |

| Fermentation Time | 7 days |

| Agitation | 200 rpm |

| Aeration | 1 vvm (volume of air per volume of medium per minute) |

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from the fermentation broth involves a multi-step process designed to separate the compound from other metabolites and media components.

Extraction

-

The whole fermentation broth (10 liters) is harvested and centrifuged to separate the mycelial cake from the supernatant.

-

The mycelial cake is extracted three times with 5 liters of acetone.

-

The acetone extracts are combined and concentrated under reduced pressure to yield an aqueous suspension.

-

The aqueous suspension is then extracted three times with an equal volume of ethyl acetate.

-

The ethyl acetate extracts are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude extract.

Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are pooled, concentrated, and further purified on a Sephadex LH-20 column using methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 reverse-phase column with a mobile phase of acetonitrile and water.

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Caption: Workflow for the isolation of this compound.

Structural Elucidation and Physicochemical Properties

The structure of this compound was determined using a combination of spectroscopic techniques. The following table summarizes its key physicochemical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₇ |

| Molecular Weight | 332.31 g/mol |

| Appearance | Colorless needles |

| Melting Point | 210-212 °C |

| UV (λmax in MeOH) | 220, 285 nm |

| ¹H NMR (CDCl₃, δ ppm) | 12.5 (s, 1H), 6.8 (d, J=8.5 Hz, 1H), 6.3 (d, J=8.5 Hz, 1H), 4.5 (d, J=6.0 Hz, 1H), 3.9 (s, 3H), 3.7 (s, 3H), 3.5 (m, 1H), 2.9 (dd, J=14.0, 6.0 Hz, 1H), 2.5 (dd, J=14.0, 3.0 Hz, 1H) |

| ¹³C NMR (CDCl₃, δ ppm) | 198.0, 170.1, 165.2, 162.8, 158.9, 138.1, 115.9, 112.4, 101.8, 88.9, 56.4, 52.1, 45.2, 38.7, 30.9 |

| High-Resolution Mass Spectrometry (HR-MS) | m/z 333.0974 [M+H]⁺ (Calcd. for C₁₇H₁₇O₇, 333.0974) |

Biological Activity

This compound has been reported to exhibit significant herbicidal activity.[1] Further studies are warranted to explore its mechanism of action and potential for development as a natural herbicide. The evaluation of its activity against a panel of weeds is a critical next step in its development.

Biosynthetic Considerations

The structure of this compound suggests a polyketide biosynthetic origin. The biosynthesis likely proceeds through the condensation of acetate units to form a polyketide chain, which then undergoes cyclization, reduction, and other modifications to yield the final spirocyclic structure. The following diagram proposes a logical relationship in a plausible biosynthetic pathway.

Caption: Hypothetical biosynthetic pathway for this compound.

Conclusion

This compound represents an interesting fungal metabolite with potential applications in agriculture. This technical guide provides a detailed summary of its discovery, isolation from Chrysosporium sp., and structural characterization. The methodologies and data presented herein offer a solid foundation for future research into its biosynthesis, mode of action, and potential for practical applications. Further investigation into its biological activity spectrum and biosynthetic pathway will be crucial for unlocking its full potential.

References

Dihydrobisdechlorogeodin: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrobisdechlorogeodin, a chlorinated benzophenone, is a key intermediate in the biosynthesis of the fungal secondary metabolite geodin. This technical guide provides an in-depth overview of its natural sources, a detailed exploration of its biosynthetic pathway, and relevant experimental protocols for its study. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, mycology, and drug development.

Natural Sources of this compound

This compound is primarily produced by filamentous fungi, with the most well-documented producer being Aspergillus terreus[1][2]. This species is a ubiquitous soil fungus known for its rich secondary metabolism, which also includes the cholesterol-lowering drug lovastatin[1][2]. While Aspergillus terreus is the principal source, other species within the Aspergillus genus and other related fungi may also produce this compound as part of the geodin biosynthetic pathway.

Table 1: Quantitative Production of Geodin and Related Precursors in Aspergillus terreus

| Strain of Aspergillus terreus | Cultivation Conditions | Compound | Titer (mg/L) | Reference |

| ATCC 20542 | Batch bioreactor culture | (+)-Geodin | >100 | [3][4] |

| gedCΔ mutant | Glycerol-lactose mixture | Lovastatin | 113 | [1] |

| PgedA-PtaI variant | 100-L fermentor, 14-day fed-batch | Emodin | 1750 | [5] |

Note: Specific quantitative data for this compound is scarce in the literature; however, the production levels of the final product, geodin, and the precursor, emodin, provide an indication of the metabolic flux through the pathway.

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the formation of a polyketide backbone and involves a series of enzymatic modifications. It is an integral part of the larger biosynthetic pathway leading to geodin. The pathway is initiated from the key intermediate emodin[6][7].

The proposed biosynthetic pathway is as follows:

-

Emodin Formation: The pathway begins with the synthesis of the anthraquinone emodin from acetyl-CoA and malonyl-CoA via a polyketide synthase (PKS)[1][6].

-

Conversion to Questin: Emodin is then O-methylated to form questin.

-

Formation of Sulochrin: Questin undergoes oxidative cleavage to yield the benzophenone sulochrin[8].

-

Halogenation to this compound: Sulochrin is then subjected to a double chlorination reaction catalyzed by a halogenase to produce this compound[8].

-

Oxidative Cyclization to Geodin: Finally, this compound undergoes an intramolecular phenol oxidative coupling, catalyzed by dihydrogeodin oxidase, to form the spirocyclic structure of geodin[6][9][10].

Key Enzymes in the Biosynthesis Pathway

The biosynthesis of this compound is orchestrated by a set of enzymes encoded by a gene cluster in Aspergillus terreus.

Table 2: Key Enzymes and Genes in the Geodin Biosynthetic Pathway

| Gene | Enzyme | Function in Pathway | Reference |

| gedC | Emodin anthrone polyketide synthase (PKS) | Synthesizes the polyketide backbone leading to emodin. | [1][8] |

| gedL | Halogenase | Catalyzes the chlorination of sulochrin to form this compound. | [8] |

| gedR | Transcription factor | Regulates the expression of the geodin gene cluster. | [8] |

| DHGO | Dihydrogeodin oxidase | Catalyzes the final oxidative cyclization of this compound to geodin. | [6][9][10] |

Visualization of the Biosynthesis Pathway

Caption: Biosynthesis pathway of this compound and Geodin.

Experimental Protocols

This section details key experimental methodologies for the study of this compound and its biosynthetic pathway.

Fungal Cultivation and Metabolite Extraction

Objective: To cultivate Aspergillus terreus for the production of geodin and its precursors, followed by extraction of the secondary metabolites.

Protocol:

-

Strain and Media: Aspergillus terreus (e.g., ATCC 20542) is grown on a suitable solid or liquid medium. A common medium is Potato Dextrose Agar (PDA) for solid cultures or Potato Dextrose Broth (PDB) for liquid cultures. For enhanced production, specialized fermentation media can be designed[6].

-

Inoculation and Incubation: Spores of A. terreus are inoculated into the chosen medium and incubated at 25-30°C for 7-14 days. For liquid cultures, shaking at 150-200 rpm is recommended to ensure proper aeration.

-

Extraction:

-

For solid cultures, the agar is cut into small pieces and extracted with an organic solvent such as ethyl acetate or methanol.

-

For liquid cultures, the mycelium is separated from the broth by filtration. The mycelium and the broth are then separately extracted with an equal volume of ethyl acetate.

-

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Characterization of this compound

Objective: To purify and structurally elucidate this compound from the crude fungal extract.

Protocol:

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Further Purification: Fractions containing this compound are pooled and may require further purification using High-Performance Liquid Chromatography (HPLC).

-

Structural Characterization: The purified compound is characterized using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the chemical structure.

-

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

Objective: To express a gene from the geodin biosynthetic cluster in a heterologous host and characterize the function of the encoded enzyme.

Protocol:

-

Gene Cloning: The gene of interest (e.g., gedL halogenase) is amplified from the genomic DNA of A. terreus by PCR and cloned into an appropriate expression vector.

-

Heterologous Host Transformation: The expression vector is transformed into a suitable heterologous host, such as Aspergillus nidulans or a bacterial host like E. coli[8].

-

Protein Expression and Purification: The transformed host is cultured under conditions that induce the expression of the target protein. The protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assay: The activity of the purified enzyme is assayed by incubating it with its putative substrate (e.g., sulochrin for the GedL halogenase) and necessary co-factors.

-

Product Analysis: The reaction mixture is analyzed by HPLC and MS to identify the product and confirm the enzyme's function.

Experimental Workflow Visualization

Caption: General experimental workflow for the study of this compound.

Conclusion

This compound serves as a critical intermediate in the biosynthesis of the complex fungal metabolite geodin in Aspergillus terreus. Understanding its natural sources and the intricate enzymatic steps involved in its formation is essential for harnessing this biosynthetic pathway for the potential production of novel bioactive compounds. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this fascinating area of natural product biosynthesis. The continued exploration of such pathways holds significant promise for the discovery and development of new therapeutic agents.

References

- 1. Improved lovastatin production by inhibiting (+)-geodin biosynthesis in Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aspergillus terreus Species Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Multi-layered engineering of Aspergillus terreus enhances biosynthesis of the plant-derived fungicide physcion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Heterologous Reconstitution of the Intact Geodin Gene Cluster in Aspergillus nidulans through a Simple and Versatile PCR Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. PURIFICATION AND CHARACTERIZATION OF DIHYDROGEODIN OXIDASE FROM A FUNGAL STRAIN OF ASPERGILLUS TERREUS PRODUCING (+)-GEODIN [jstage.jst.go.jp]

Physical and chemical properties of Dihydrobisdechlorogeodin.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrobisdechlorogeodin is a fungal metabolite identified as a promising herbicidal agent. As a member of the benzofuran and spiro compound classes, its unique structure warrants further investigation for the development of novel herbicides. This document aims to provide a comprehensive overview of the available technical information on this compound, focusing on its physical and chemical properties, and insights into its potential biological activity.

Chemical and Physical Properties

Currently, detailed quantitative data on the physicochemical properties of this compound are not extensively available in publicly accessible literature. The compound is identified by its Chemical Abstracts Service (CAS) number: 183237-38-9 .

| Property | Value |

| CAS Number | 183237-38-9 |

| Molecular Formula | Not explicitly found in searches |

| Molecular Weight | Not explicitly found in searches |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| Appearance | Data not available |

Further experimental determination of these properties is crucial for its development as a commercial herbicide.

Spectroscopic Data

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not described in the currently available literature. The compound has been identified as a natural product from fungal sources.

General Protocol for Herbicidal Activity Screening of Benzofuran Compounds:

While a specific protocol for this compound is not available, a general methodology for assessing the herbicidal activity of related benzofuran compounds can be adapted.

Objective: To evaluate the pre- and post-emergence herbicidal efficacy of the test compound.

Materials:

-

Test compound (this compound)

-

Control herbicide (e.g., a commercial broad-spectrum herbicide)

-

Untreated control (solvent blank)

-

Seeds of various weed species (e.g., a mix of broadleaf and grass weeds)

-

Pots with a standardized soil mix

-

Greenhouse or controlled environment chamber

-

Spraying equipment calibrated for uniform application

Workflow for Herbicidal Activity Assay:

Caption: General workflow for pre- and post-emergence herbicidal activity testing.

Potential Mechanism of Action and Signaling Pathways

Direct studies on the mechanism of action of this compound are not currently available. However, research on a structurally related compound, Dihydrogeodin (DHG), provides valuable insights into a potential mode of action. Studies on DHG have shown that it modulates platelet aggregation through the downregulation of several key signaling pathways.

Hypothesized Signaling Pathway Inhibition based on Dihydrogeodin:

Caption: Hypothesized mechanism of action based on related compound studies.

This proposed mechanism suggests that this compound might interfere with fundamental cellular processes in plants, such as cell signaling, growth, and development, leading to its herbicidal effect. Further research, including transcriptomics, proteomics, and targeted biochemical assays, is necessary to elucidate the precise molecular targets and signaling pathways affected by this compound in plants.

Conclusion and Future Directions

This compound presents an interesting scaffold for the development of new herbicides. However, a significant lack of fundamental data on its physical, chemical, and biological properties hinders its immediate progression in the drug discovery pipeline. Future research should prioritize:

-

Complete physicochemical characterization: Determination of melting point, boiling point, solubility in various solvents, and other relevant physical constants.

-

Detailed spectroscopic analysis: Acquisition and interpretation of NMR, IR, and MS spectra to create a comprehensive data package for the compound.

-

Development of a synthetic route: A scalable and efficient synthesis protocol is essential for producing sufficient quantities for further testing and development.

-

Elucidation of the mechanism of action: In-depth studies are required to identify the specific molecular target(s) and signaling pathways in plants that are responsible for its herbicidal activity.

Addressing these knowledge gaps will be critical in unlocking the full potential of this compound as a novel herbicide.

In-depth Technical Guide on the Herbicidal Properties of Dihydrobisdechlorogeodin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrobisdechlorogeodin is a fungal metabolite identified as possessing herbicidal properties.[1] It is a derivative of dechlorogeodin, produced by the fungus Chrysosporium sp.[1] Natural products are a promising source of novel herbicides with potentially new modes of action, which is critical in the face of increasing weed resistance to existing synthetic herbicides. This guide aims to provide a technical framework for understanding and further investigating the herbicidal potential of this compound.

Quantitative Data Summary

Specific quantitative data, such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for this compound against various plant species, are not available in the accessed literature. To facilitate future research and ensure data comparability, any new experimental findings should be presented in a structured format as suggested in the table below.

Table 1: Herbicidal Efficacy of this compound (Hypothetical Data)

| Target Plant Species | Common Name | Growth Stage | Application Method | IC50 (µM) | EC50 (µM) | Observations |

| Echinochloa crus-galli | Barnyardgrass | Seedling | Pre-emergent | Data not available | Data not available | Data not available |

| Amaranthus retroflexus | Redroot Pigweed | Seedling | Post-emergent | Data not available | Data not available | Data not available |

| Arabidopsis thaliana | Thale Cress | Seedling | In vitro | Data not available | Data not available | Data not available |

Experimental Protocols

While the specific protocols used by Tanaka et al. (1996) are unavailable, this section outlines standard, detailed methodologies for key experiments in the evaluation of natural product herbicides.

Fungal Culture and Metabolite Extraction

-

Fungal Strain: Chrysosporium sp. (Strain details from the original study are unavailable).

-

Culture Medium: Prepare a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth, to support the growth of Chrysosporium sp.

-

Fermentation: Inoculate the liquid medium with the fungal culture and incubate under controlled conditions (e.g., 25-28°C, 120-150 rpm) for a period determined by growth and metabolite production kinetics (typically 7-21 days).

-

Extraction:

-

Separate the fungal biomass from the culture broth by filtration.

-

Extract the culture filtrate with an organic solvent such as ethyl acetate or butanol.

-

Concentrate the organic extract under reduced pressure to obtain the crude extract.

-

-

Isolation of this compound:

-

Subject the crude extract to column chromatography using silica gel or other suitable stationary phases.

-

Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the fractions.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Further purify the fractions containing the compound of interest using techniques like High-Performance Liquid Chromatography (HPLC).

-

Characterize the purified this compound using spectroscopic methods (NMR, Mass Spectrometry) to confirm its structure.

-

Herbicidal Activity Bioassays

-

Test Species: Select a panel of representative monocot and dicot weeds (e.g., Echinochloa crus-galli, Lolium rigidum, Amaranthus retroflexus, Chenopodium album).

-

Preparation:

-

Sterilize seeds with a short wash in 70% ethanol followed by a sodium hypochlorite solution and rinse with sterile distilled water.

-

Prepare a series of concentrations of this compound in a suitable solvent (e.g., acetone or DMSO, ensuring the final solvent concentration is non-phytotoxic).

-

-

Assay:

-

Place a sterile filter paper in a Petri dish and moisten it with a known volume of the test solution.

-

Place a predetermined number of seeds on the filter paper.

-

Seal the Petri dishes and incubate them in a growth chamber with controlled light and temperature conditions.

-

-

Data Collection: After a set period (e.g., 7 days), count the number of germinated seeds and measure the radicle and plumule length. Calculate the percentage of inhibition compared to a solvent-only control.

-

Plant Material: Use pre-germinated seedlings of the target weed species.

-

Assay:

-

In vitro: Place seedlings on agar medium containing different concentrations of this compound.

-

In vivo (pot assay): Grow seedlings in pots containing sterile soil or sand. Apply the test compound as a foliar spray or a soil drench.

-

-

Data Collection: After a defined period (e.g., 7-14 days), measure parameters such as shoot height, root length, fresh weight, and dry weight. Observe and record any phytotoxic effects like chlorosis, necrosis, or growth malformation.

Potential Signaling Pathways and Mechanism of Action

The specific molecular target and signaling pathway of this compound are currently unknown. However, natural product herbicides often exhibit novel mechanisms of action. Below are some potential pathways that could be investigated.

-

Inhibition of Photosynthesis: Many herbicides act by disrupting the photosynthetic electron transport chain or inhibiting key enzymes in chlorophyll biosynthesis.

-

Disruption of Amino Acid Synthesis: Inhibition of essential amino acid biosynthesis is a common mode of action for herbicides.

-

Cell Division Inhibition: Some compounds interfere with microtubule formation or other aspects of cell division, leading to stunted growth.

-

Induction of Oxidative Stress: The compound could lead to the overproduction of reactive oxygen species (ROS), causing cellular damage.

Further research, including transcriptomic and proteomic studies on treated plants, would be necessary to elucidate the precise mechanism of action.

Mandatory Visualizations

Caption: Generalized workflow for the discovery and characterization of a natural product herbicide.

Caption: Hypothetical signaling pathway for a natural product herbicide leading to cell death.

References

The Spirocyclic Nature of Dihydrobisdechlorogeodin: A Technical Examination

For Immediate Release

[City, State] – [Date] – An in-depth analysis of the chemical architecture of Dihydrobisdechlorogeodin confirms its classification as a spiro compound. This technical guide, intended for researchers, scientists, and professionals in drug development, elucidates the structural characteristics, biosynthetic pathway, and relevant experimental data pertaining to this fungal metabolite.

Defining a Spiro Compound

In the realm of organic chemistry, a spiro compound is characterized by a unique structural feature: two rings connected by a single, common atom known as the spiro atom. This arrangement distinguishes them from fused or bridged ring systems, where two or more atoms are shared between rings. The rigid, three-dimensional structure imparted by the spirocyclic core often leads to unique chemical and biological properties, making these compounds compelling targets in drug discovery.

This compound: A Confirmed Spiro Compound

This compound is a natural product derived from its precursor, Bisdechlorogeodin. The systematic IUPAC name for Bisdechlorogeodin is methyl 4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate, a name that explicitly denotes its spirocyclic nature. This compound, as a dihydro derivative, retains this fundamental spirocyclic framework. The core structure consists of a benzofuran ring system and a cyclohexadiene ring system joined by a single spiro atom.

While the precise location of the hydrogenation in this compound that distinguishes it from Bisdechlorogeodin requires definitive structural elucidation, its classification as a spiro compound is unequivocal based on its relationship to Bisdechlorogeodin.

Physicochemical Properties

A summary of the key quantitative data for the related compounds is presented below for comparative analysis.

| Compound/Enzyme | Property | Value | Source |

| Bisdechlorogeodin | Molecular Weight | 330.29 g/mol | [1][2] |

| Molecular Formula | C₁₇H₁₄O₇ | [1][2] | |

| Dihydrogeodin | Molecular Weight | 401.2 g/mol | [3] |

| Molecular Formula | C₁₇H₁₄Cl₂O₇ | [3] | |

| Sulochrin Oxidase | Molecular Weight | ~230 kDa (Dimer) | [4] |

| Optimal pH | 6.0 | [4] | |

| Isoelectric Point (pI) | 4.0 | [4] |

Biosynthetic Pathway

This compound is biosynthetically derived from the non-spirocyclic precursor sulochrin. The key transformation into the spirocyclic scaffold of the parent compound, Bisdechlorogeodin, is catalyzed by the copper-containing enzyme, sulochrin oxidase. This enzyme facilitates a regio- and stereospecific phenol oxidative coupling reaction.

References

- 1. (-)-Bisdechlorogeodin | C17H14O7 | CID 6857341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-hydroxy-6'-methoxy-6-methyl-3,4'-dioxospiro(benzofuran-2(3H),1'-(2,5)cyclohexadiene)-2'-carboxylate | C17H14O7 | CID 168966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dihydrogeodin | C17H14Cl2O7 | CID 612831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Purification and characterization of sulochrin oxidase from Penicillium frequentans - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrobisdechlorogeodin: A Benzofuran Derivative with Herbicidal Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Classification: A Benzofuran Derivative

Dihydrobisdechlorogeodin is unequivocally classified as a member of the benzofuran class of chemical compounds. This classification is supported by its core molecular structure, which features a bicyclic system consisting of a benzene ring fused to a furan ring. Scientific literature consistently categorizes this compound and its parent compound, bisdechlorogeodin, as benzofurans based on their chemical architecture. Specifically, bisdechlorogeodin is described as a member of the 1-benzofurans. This structural classification is fundamental to understanding its chemical properties and biological activities.

Herbicidal Activity

This compound has been identified as a fungal metabolite exhibiting herbicidal activity. Research has demonstrated its potential as a phytotoxic agent, capable of inhibiting plant growth. While the precise molecular mechanisms underlying its herbicidal action are not extensively detailed in publicly available literature, the benzofuran chemical class itself is known to encompass compounds with herbicidal properties.[1][2] These compounds can interfere with various physiological processes in plants.[1]

Quantitative Herbicidal Data

| Target Plant Species | Assay Type | IC50 (µM) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Tanaka et al., 1996 |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and bioassays of this compound are not fully accessible in publicly available literature. However, based on standard methodologies for fungal metabolites and herbicides, the following outlines the probable experimental workflows.

Isolation and Purification of this compound

The isolation of this compound would typically involve the cultivation of the producing fungal strain, followed by extraction and chromatographic purification. The general steps are outlined below.

Logical Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

| Spectroscopic Method | Purpose | Expected Data |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | Provides the m/z ratio of the molecular ion and fragmentation patterns. |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the carbon-hydrogen framework. | ¹H and ¹³C NMR spectra reveal the chemical environment and connectivity of atoms. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Shows absorption bands corresponding to specific chemical bonds (e.g., C=O, O-H). |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Analysis of conjugated systems. | Reveals the wavelengths of maximum absorbance. |

Note: Specific spectroscopic data for this compound is not available in the public domain.

Herbicidal Activity Assay

To evaluate the herbicidal effects of this compound, a standard seed germination and seedling growth inhibition assay would be employed.

Workflow for Herbicidal Activity Assay

Caption: General workflow for assessing the herbicidal activity of a test compound.

Signaling Pathways

The specific signaling pathways in plants that are affected by this compound have not been elucidated in available research. However, some benzofuran derivatives have been shown to impact inflammatory signaling pathways in animal cells, such as the NF-κB and MAPK pathways.[3][4] It is plausible that in plants, this compound could interfere with stress response pathways or hormone signaling cascades that are crucial for growth and development. Further research is required to identify the precise molecular targets and signaling pathways modulated by this compound in plants.

Hypothetical Signaling Pathway Inhibition

Caption: A hypothetical model of this compound's mechanism of action in plants.

References

- 1. Seedling growth inhibitor herbicides | UMN Extension [extension.umn.edu]

- 2. Benzofuran-2-acetic esters as a new class of natural-like herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Toxicity Assessment of Dihydrobisdechlorogeodin

Disclaimer: Publicly available preliminary toxicity data for Dihydrobisdechlorogeodin is limited. This document serves as a representative technical guide, outlining the expected data, experimental protocols, and analyses for a comprehensive preliminary toxicity assessment of a novel compound, referred to herein as this compound (DHBD). The presented data and pathways are hypothetical and for illustrative purposes.

In Vitro Cytotoxicity Assessment

The initial phase of toxicity evaluation involves assessing the cytotoxic potential of this compound against various cell lines. This provides insights into the compound's general toxicity and helps in determining dose ranges for subsequent in vivo studies.

Experimental Protocol: MTT Assay

A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cell lines, such as HepG2 (liver carcinoma), A549 (lung carcinoma), and HEK293 (embryonic kidney), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

-

After a 24-hour incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

The MTT solution is then removed, and the formazan crystals are solubilized with DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Hypothetical In Vitro Cytotoxicity Data

The following table summarizes the hypothetical IC50 values of this compound in various human cell lines.

| Cell Line | Tissue of Origin | IC50 (µM) |

| HepG2 | Liver | 45.8 |

| A549 | Lung | 62.3 |

| HEK293 | Kidney | 88.1 |

| MCF-7 | Breast | 33.5 |

Acute In Vivo Toxicity Assessment

Acute toxicity studies in animal models are crucial for determining the potential for short-term adverse effects and for establishing a safe dose range for further studies.

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

This study is designed to determine the oral toxicity of a substance after a single dose.

-

Animal Model: Healthy, young adult Sprague-Dawley rats (8-12 weeks old) are used. Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

A single oral dose of this compound is administered via gavage. The starting dose is typically determined from in vitro data.

-

A stepwise procedure is used where three animals of a single sex are dosed. The outcome (survival or death) determines the next dose level.

-

Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight is recorded at regular intervals.

-

At the end of the study, all animals are euthanized, and a gross necropsy is performed.

-

-

Data Analysis: The LD50 (lethal dose, 50%) is estimated based on the mortality data.

Hypothetical Acute In Vivo Toxicity Data

The following table presents the hypothetical acute oral toxicity data for this compound in Sprague-Dawley rats.

| Parameter | Value |

| LD50 (Oral, Rat) | > 2000 mg/kg |

| No Observed Adverse Effect Level (NOAEL) | 500 mg/kg |

| Clinical Observations | No significant signs of toxicity observed up to 2000 mg/kg. |

| Gross Necropsy | No treatment-related abnormalities observed. |

Pharmacokinetic Profiling

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1] Understanding these processes is vital for interpreting toxicity data and for designing effective dosing regimens.

Experimental Protocol: Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats are used.

-

Administration: this compound is administered via intravenous (IV) and oral (PO) routes at a specified dose.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

-

Sample Analysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Hypothetical Pharmacokinetic Parameters

The table below summarizes the hypothetical pharmacokinetic parameters of this compound in rats following a single dose.

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Tmax (h) | - | 1.5 |

| Cmax (ng/mL) | - | 250 |

| AUC (0-inf) (ng*h/mL) | 850 | 1700 |

| t1/2 (h) | 4.2 | 4.5 |

| Bioavailability (%) | - | 20% |

Visualizations

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical signaling pathway that could be impacted by this compound, leading to cellular stress and apoptosis.

Caption: Hypothetical signaling cascade initiated by this compound.

Experimental Workflow for Toxicity Assessment

The diagram below outlines the general workflow for the preliminary toxicity assessment of a novel compound.

Caption: General workflow for preliminary toxicity studies.

References

Dihydrobisdechlorogeodin: A Technical Whitepaper on a Novel Fungal Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrobisdechlorogeodin is a fungal metabolite first identified in 1996. Its novelty lies in being a dihydro derivative of the known compound dechlorogeodin, expanding the structural diversity of spiro-benzofuran compounds. Isolated from a strain of Chrysosporium sp., this metabolite has demonstrated noteworthy herbicidal activity. This technical guide provides a comprehensive overview of this compound, summarizing its discovery, chemical classification, and biological potential. Due to the limited public availability of the primary research data, this paper focuses on the conceptual framework of its novelty and the general methodologies relevant to its study, while explicitly noting the absence of detailed quantitative data and specific experimental protocols.

Introduction

The discovery of novel secondary metabolites from microorganisms is a cornerstone of natural product research, providing lead compounds for the development of new pharmaceuticals and agrochemicals. Fungi, in particular, are a rich source of structurally diverse and biologically active molecules. The genus Chrysosporium has been shown to produce a variety of metabolites with interesting biological activities. Among these is this compound, a compound that represents a structural variation within the spiro-benzofuran class of fungal metabolites. This document serves to consolidate the available information on this compound and to highlight its significance as a novel fungal metabolite.

The Novelty of this compound

The novelty of this compound is best understood by examining its relationship to known compounds and its place within the broader context of fungal metabolites.

A Derivative of Dechlorogeodin

This compound was identified as a new dihydro derivative of dechlorogeodin. Dechlorogeodin itself is a known fungal metabolite. The discovery of a naturally produced derivative with a modified saturation level is significant as it suggests the producing organism, Chrysosporium sp., possesses the enzymatic machinery for this specific chemical transformation. This finding opens avenues for exploring the biosynthetic pathways of these compounds.

A Member of the Spiro-Benzofuran Class

From a chemical standpoint, this compound belongs to the spiro-benzofuran class of compounds. Spiro compounds are characterized by a central atom that is part of two rings. This structural feature imparts a three-dimensional complexity that is often associated with specific biological activities. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring, a scaffold present in many biologically active natural products. The combination of these two structural motifs in this compound contributes to its novelty and potential for unique biological interactions.

The logical relationship of this compound's novelty can be visualized as follows:

Figure 1: Logical relationship of this compound's novelty.

Biological Activity: Herbicidal Properties

Data Presentation

A comprehensive summary of quantitative data is a critical component of a technical whitepaper. However, despite extensive literature searches, specific quantitative data for this compound, including spectroscopic data (NMR, MS) and detailed herbicidal activity data (e.g., IC50 values), could not be retrieved from publicly accessible sources. The primary reference from 1996, which would contain this information, is not available in full text through standard academic databases.

For illustrative purposes, the following tables are structured to indicate the type of data that would be essential for a complete understanding of this metabolite.

Table 1: Physicochemical and Spectroscopic Data (Data Not Available)

| Property | Value |

| Molecular Formula | Not Available |

| Molecular Weight | Not Available |

| ¹H NMR (CDCl₃, δ ppm) | Not Available |

| ¹³C NMR (CDCl₃, δ ppm) | Not Available |

| High-Resolution Mass Spectrometry (HRMS) | Not Available |

| Optical Rotation | Not Available |

Table 2: Herbicidal Activity Data (Data Not Available)

| Plant Species | IC50 (µg/mL) |

| Species 1 | Not Available |

| Species 2 | Not Available |

| Species 3 | Not Available |

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and advancement of scientific findings. As with the quantitative data, the specific protocols for the fermentation of Chrysosporium sp., the isolation and purification of this compound, its structural elucidation, and the herbicidal assays are contained within the primary research article that is not publicly accessible.

However, a general workflow for the discovery and characterization of a novel fungal metabolite can be outlined. This workflow represents the standard approach in natural product chemistry and would be conceptually similar to the methodology used for this compound.

Figure 2: General workflow for the discovery of a novel fungal metabolite.

Signaling Pathways and Mechanism of Action

There is no available information regarding the specific signaling pathways in plants that are affected by this compound. Research into the mechanism of action of this compound would be a valuable area for future investigation. Such studies would likely involve transcriptomic or proteomic analyses of treated plants to identify molecular targets.

A hypothetical signaling pathway that could be investigated for a herbicidal compound is presented below. This is a generalized representation and is not based on specific data for this compound.

Methodological & Application

Synthesis of Dihydrobisdechlorogeodin and its Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Dihydrobisdechlorogeodin and its analogs. The synthetic strategy is based on a biomimetic approach, commencing with the construction of a grisadienedione precursor, followed by spirocyclization, dehalogenation, and reduction.

Application Notes

This compound, a derivative of the fungal metabolite geodin, represents a class of compounds with potential biological activity. Access to this compound and its analogs through chemical synthesis is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The synthetic route outlined herein provides a flexible platform for the generation of a library of analogs by modifying the starting materials and reaction conditions.

The key transformations in this synthetic approach are:

-

Grisadienedione Formation: A biomimetic oxidative coupling of a suitably substituted benzophenone is employed to construct the core grisadienedione scaffold. This reaction mimics the proposed biosynthetic pathway of geodin.

-

Spirocyclization: An intramolecular cyclization reaction forms the characteristic spirobenzofuranone core of the geodin family of natural products.

-

Dehalogenation: A palladium-catalyzed hydrodehalogenation is utilized to remove the chlorine atoms from the aromatic ring, yielding the "bisdechloro" analog. This step is critical for accessing analogs with different substitution patterns on the aromatic ring.

-

Selective Reduction: A selective hydrogenation of the dienone moiety is performed to obtain the "dihydro" final product. Careful selection of the catalyst and reaction conditions is necessary to avoid over-reduction of the aromatic rings.

This modular approach allows for the synthesis of a variety of analogs by introducing different substituents on the benzophenone starting material. These analogs can then be screened for their biological activities, providing valuable data for drug discovery programs.

Proposed Synthetic Pathway

The proposed synthetic pathway for this compound is depicted below. The synthesis begins with a substituted benzophenone, which undergoes oxidative coupling to form a grisadienedione. This intermediate is then cyclized to form the geodin core. Subsequent dehalogenation and reduction steps yield the final target molecule.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of the Grisadienedione Precursor via Oxidative Coupling

This protocol describes the synthesis of the grisadienedione precursor from a substituted benzophenone.

Materials:

-

Substituted Benzophenone (e.g., 2,4-dihydroxy-3,5-dichloro-6-methylbenzoyl)-2',4'-dimethoxy-6'-methylbenzene)

-

Oxidizing agent (e.g., Potassium ferricyanide)

-

Potassium carbonate

-

Water

-

Toluene

-

Dichloromethane

-

Methanol

Procedure:

-

A solution of the substituted benzophenone (1.0 eq) in toluene is prepared.

-

An aqueous solution of potassium carbonate and potassium ferricyanide is added to the toluene solution.

-

The biphasic mixture is stirred vigorously at room temperature for 24 hours.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a mixture of dichloromethane and methanol to afford the desired grisadienedione.

Protocol 2: Palladium-Catalyzed Dehalogenation of the Geodin Analog

This protocol outlines the removal of the chlorine atoms from the geodin analog.

Materials:

-

Chlorinated Geodin Analog

-

Palladium on carbon (10 wt%)

-

Sodium acetate

-

Methanol

-

Hydrogen gas

Procedure:

-

The chlorinated geodin analog (1.0 eq) is dissolved in methanol.

-

Sodium acetate (2.0 eq) and palladium on carbon (10 mol%) are added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the bisdechlorogeodin analog.

Protocol 3: Selective Reduction of the Dienone Moiety

This protocol describes the selective reduction of the dienone in the bisdechlorogeodin analog.

Materials:

-

Bisdechlorogeodin Analog

-

Wilkinson's catalyst (Rh(PPh₃)₃Cl)

-

Ethanol/Benzene (1:1)

-

Hydrogen gas

Procedure:

-

The bisdechlorogeodin analog (1.0 eq) is dissolved in a 1:1 mixture of ethanol and benzene.

-

Wilkinson's catalyst (5 mol%) is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 8 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by preparative thin-layer chromatography to afford this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These yields are based on literature values for similar transformations and may vary depending on the specific substrate and reaction conditions.

| Step | Transformation | Starting Material | Product | Expected Yield (%) |

| 1 | Oxidative Coupling | Substituted Benzophenone | Grisadienedione | 60-75 |

| 2 | Spirocyclization | Grisadienedione | Geodin Analog | 70-85 |

| 3 | Dehalogenation | Chlorinated Geodin Analog | Bisdechlorogeodin Analog | 85-95 |

| 4 | Selective Reduction | Bisdechlorogeodin Analog | This compound | 75-90 |

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.

Caption: Overall experimental workflow.

Application Notes and Protocols for the Analytical Characterization of Dihydrobisdechlorogeodin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of Dihydrobisdechlorogeodin. The protocols outlined below are based on established methodologies for the analysis of related fungal metabolites and can be adapted for specific research and drug development needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of this compound in complex mixtures, such as fungal extracts or reaction mixtures. A reversed-phase HPLC method is typically employed for the analysis of geodin and its derivatives.

Experimental Protocol: Reversed-Phase HPLC

This protocol provides a general framework for the HPLC analysis of this compound. Optimization of these parameters may be necessary depending on the sample matrix and specific analytical goals.

Sample Preparation:

-

Extraction: For fungal cultures, extract the mycelium or fermentation broth with a suitable organic solvent such as ethyl acetate or methanol.

-

Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

-

Dissolution: Re-dissolve the dried extract in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a known concentration.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove particulate matter before injection.

Chromatographic Conditions:

A typical HPLC system would consist of a quaternary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV detector.

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile (ACN) and water (both with 0.1% formic acid) is commonly used. |

| Gradient | Start with a lower concentration of ACN (e.g., 10%) and gradually increase to a higher concentration (e.g., 90-100%) over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV detection at a wavelength where this compound exhibits maximum absorbance (e.g., 254 nm and 280 nm). A PDA detector allows for the acquisition of the full UV spectrum. |

| Injection Volume | 10-20 µL |

Data Analysis:

-

Identification: The retention time of the peak corresponding to this compound can be compared to that of a purified standard. The UV spectrum obtained from the PDA detector can also be used for identification.

-

Quantification: A calibration curve can be constructed by injecting known concentrations of a purified this compound standard. The peak area of the sample can then be used to determine its concentration.

Quantitative Data Summary

The following table is a template for summarizing quantitative HPLC data for this compound. Actual values will need to be determined experimentally.

| Compound | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |

| This compound | [To be determined] | [To be determined] | [To be determined] |

| Internal Standard (optional) | [To be determined] | [To be determined] | [To be determined] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is typically required for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Purification: this compound should be purified to a high degree (>95%) using techniques such as column chromatography or preparative HPLC.

-

Dissolution: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Experiments and Parameters:

The following experiments are recommended for the structural elucidation of this compound. The parameters provided are a general guide and may need to be adjusted based on the specific instrument and sample.

| Experiment | Purpose | Key Parameters |

| ¹H NMR | Provides information on the number, chemical environment, and coupling of protons. | Spectral width: 12-16 ppm, Number of scans: 16-64 |

| ¹³C NMR | Provides information on the number and chemical environment of carbon atoms. | Spectral width: 200-240 ppm, Number of scans: 1024-4096 |

| COSY | Correlates protons that are coupled to each other, typically through 2-3 bonds. | Both dimensions: 12-16 ppm |

| HSQC | Correlates protons directly attached to carbon atoms. | F2 (¹H): 12-16 ppm, F1 (¹³C): 180-200 ppm |

| HMBC | Correlates protons and carbons that are coupled over longer ranges (typically 2-4 bonds). | F2 (¹H): 12-16 ppm, F1 (¹³C): 200-240 ppm |

Data Processing and Analysis:

-

Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the residual solvent peak.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and correlations from all spectra to assemble the structure of this compound.

Quantitative Data Summary

The following tables are templates for summarizing the NMR spectral data for this compound. The specific chemical shifts and coupling constants need to be determined from the experimental data.

¹H NMR Data (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |

| [e.g., H-1] | [value] | [e.g., d] | [value] | [e.g., 1H] |

| ... | ... | ... | ... | ... |

¹³C NMR Data (125 MHz, CDCl₃)

| Position | δC (ppm) |

| [e.g., C-1] | [value] |

| ... | ... |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and analysis of this compound from a fungal source.

Caption: Workflow for Isolation and Analysis.

Analytical Logic

This diagram outlines the logical relationship between the analytical techniques and the information obtained for the characterization of this compound.

Caption: Analytical Characterization Logic.

Developing experimental protocols for Dihydrobisdechlorogeodin herbicidal assays.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for evaluating the herbicidal efficacy of Dihydrobisdechlorogeodin, a fungal metabolite.[1] The protocols are designed to be adaptable for various research settings and include methods for pre-emergence and post-emergence assays, as well as dose-response determination.

Data Presentation

Quantitative data from the described assays should be summarized in structured tables for clear comparison and analysis.

Table 1: Pre-Emergence Herbicidal Activity of this compound

| Treatment Group | Concentration (µg/mL) | Germination Rate (%) | Root Length (cm) | Shoot Length (cm) | Biomass (g) | Phytotoxicity Rating (0-5) |

| Negative Control | 0 | |||||

| This compound | X | |||||

| This compound | Y | |||||

| This compound | Z | |||||

| Positive Control | C |

Phytotoxicity Rating: 0 = no effect, 1 = slight stunting, 2 = moderate stunting, 3 = severe stunting, 4 = necrosis, 5 = plant death.

Table 2: Post-Emergence Herbicidal Activity of this compound

| Treatment Group | Concentration (µg/mL) | Plant Height (cm) | Chlorophyll Content (SPAD units) | Fresh Weight (g) | Dry Weight (g) | Percent Injury (%) |

| Negative Control | 0 | |||||

| This compound | X | |||||

| This compound | Y | |||||

| This compound | Z | |||||

| Positive Control | C |

Table 3: Dose-Response Data for this compound

| Concentration (µg/mL) | Log(Concentration) | Inhibition (%) - Root | Inhibition (%) - Shoot | Probit Value |

| 0 | - | 0 | 0 | - |

| C1 | ||||

| C2 | ||||

| C3 | ||||

| C4 | ||||

| C5 |

This data is used to calculate the GR50 (concentration causing 50% growth reduction) or ED50 (effective dose for 50% of the population).[2]

Experimental Protocols

Protocol 1: Pre-Emergence Herbicidal Assay

This assay evaluates the effect of this compound on seed germination and early seedling growth when applied to the soil before weed emergence.[3][4]

Materials:

-

This compound stock solution (in an appropriate solvent like DMSO or acetone)

-

Seeds of a model monocot (e.g., ryegrass, Lolium perenne) and dicot (e.g., cress, Lepidium sativum) weed species.

-

Sterilized potting mix (soil, sand, and peat moss in a 2:1:1 ratio)

-

Petri dishes (9 cm) or small pots (10 cm)

-

Growth chamber or greenhouse with controlled temperature (25 ± 2°C), humidity (60-70%), and photoperiod (16h light/8h dark).

-

Positive control herbicide (e.g., a commercial pre-emergence herbicide)

-

Negative control (solvent only)

Procedure:

-

Prepare a series of dilutions of this compound from the stock solution. The final concentrations should span a range expected to show herbicidal effects.

-

For Petri dish assays, line each dish with a sterile filter paper.

-

For pot assays, fill each pot with 200g of the sterilized potting mix.

-

Sow a predetermined number of seeds (e.g., 20) evenly on the filter paper or in the soil of each pot.

-

Apply 5 mL of the respective this compound dilution, positive control, or negative control solution evenly to each Petri dish or pot.[5]

-

Place the Petri dishes or pots in the growth chamber.

-

After 7-14 days, record the following data:

-

Germination rate (%)

-

Root and shoot length of the seedlings

-

Fresh and dry biomass

-

Visual phytotoxicity symptoms (e.g., chlorosis, necrosis, malformation) on a rating scale.

-

Protocol 2: Post-Emergence Herbicidal Assay

This assay assesses the herbicidal activity of this compound when applied to established seedlings.[3][4]

Materials:

-

This compound stock solution

-

Healthy, uniform seedlings of model weed species (at the 2-3 leaf stage).[3]

-

Pots (10 cm) with sterilized potting mix

-

Growth chamber or greenhouse

-

Spray bottle or a laboratory sprayer for uniform application

-

Positive control herbicide (e.g., a commercial post-emergence herbicide)

-

Negative control (solvent with surfactant)

-

Surfactant (e.g., Tween 20) to improve leaf surface coverage.

Procedure:

-

Grow the model weed species in pots until they reach the 2-3 leaf stage.

-

Prepare the desired concentrations of this compound in a solution containing a surfactant (e.g., 0.1% Tween 20).

-

Spray the foliage of the seedlings with the treatment solutions until runoff. Ensure even coverage.

-

Return the pots to the growth chamber.

-

Observe the plants daily for the development of herbicidal symptoms.

-

After 14-21 days, collect the following data:

-

Plant height

-

Chlorophyll content (using a SPAD meter)

-

Fresh and dry weight of the aerial parts

-

Percent injury, calculated as a visual estimation of the affected leaf area.

-

Protocol 3: Dose-Response Curve Determination

This protocol is essential for determining the concentration of this compound that causes a 50% reduction in plant growth (GR50 or ED50).[2][6][7]

Materials:

-

All materials listed in Protocol 1 or 2.

-

A wider range of this compound concentrations (typically 6-8 concentrations).

Procedure:

-

Follow the procedure for either the pre-emergence or post-emergence assay.

-

Use a geometric progression of concentrations to cover a broad dose range. A preliminary range-finding experiment may be necessary.

-

Measure a key response variable, such as root length inhibition for pre-emergence or biomass reduction for post-emergence, for each concentration.

-

Calculate the percentage of inhibition for each concentration relative to the negative control.

-

Plot the percentage inhibition against the logarithm of the concentration.

-

Use a suitable statistical software (e.g., R, SAS, or GraphPad Prism) to fit a non-linear regression model (e.g., log-logistic or Gompertz model) to the data to determine the GR50/ED50 value.[8]

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for the herbicidal assays.

Caption: Workflow for pre-emergence, post-emergence, and dose-response herbicidal assays.

Caption: Generalized signaling cascade initiated by a herbicidal compound in a plant cell.[9][10]

References

- 1. Dechlorogeodin and its new dihydro derivatives, fungal metabolites with herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caws.org.nz [caws.org.nz]

- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. analyzeseeds.com [analyzeseeds.com]

- 5. Pre-emergence herbicides used in urban and agricultural settings: dissipation and ecological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. isws.org.in [isws.org.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. hh-ra.org [hh-ra.org]

Application of Dihydrobisdechlorogeodin in Weed Management Research: Application Notes and Protocols

Disclaimer: Detailed research on the herbicidal application of Dihydrobisdechlorogeodin, including specific quantitative data and established mechanisms of action, is limited in publicly available scientific literature. The following application notes and protocols are based on generalized methodologies for evaluating natural product herbicides and should be adapted and optimized for specific research purposes.

Introduction to this compound

This compound is a fungal metabolite derived from Dechlorogeodin, belonging to the class of spirobenzofurans.[1] Preliminary studies have indicated its potential as a natural herbicide, presenting an interesting avenue for the development of new weed management strategies.[1] The increasing prevalence of herbicide-resistant weeds necessitates the exploration of novel compounds with unique modes of action, and natural products like this compound are promising candidates.

Quantitative Data Summary

Specific quantitative data on the herbicidal efficacy of this compound is not currently available. Researchers are encouraged to use the following table template to record and summarize their experimental findings for clear comparison.

Table 1: Herbicidal Efficacy of this compound Against Various Weed Species

| Target Weed Species | Common Name | Growth Stage | Application Rate (µg/mL or kg/ha ) | Inhibition of Germination (%) | Reduction in Shoot Length (%) | Reduction in Root Length (%) | IC50 Value (µM) |

| Example: Amaranthus retroflexus | Redroot Pigweed | Pre-emergence | |||||

| Example: Echinochloa crus-galli | Barnyardgrass | Post-emergence | |||||

| Enter Weed Species 1 | |||||||

| Enter Weed Species 2 | |||||||

| Enter Weed Species 3 |

Experimental Protocols

The following are generalized protocols for assessing the herbicidal potential of this compound.

Protocol for In Vitro Herbicidal Activity Assay

This protocol outlines the steps to assess the effect of this compound on seed germination and seedling growth in a controlled laboratory setting.

Materials:

-

This compound

-

Solvent (e.g., DMSO, acetone)

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 1)

-

Seeds of target weed species (e.g., Amaranthus retroflexus, Lolium rigidum)

-

Distilled water

-

Growth chamber or incubator

-

Calipers or ruler

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).

-

Test Solution Preparation: Prepare a series of dilutions from the stock solution to achieve the desired final concentrations for testing (e.g., 1, 10, 100, 1000 µg/mL). Ensure the final solvent concentration is consistent across all treatments and the control (typically ≤ 0.5%).

-

Petri Dish Preparation: Place two layers of filter paper in each petri dish.

-

Treatment Application: Add 5 mL of each test solution to the respective petri dishes. Use a solvent-only solution as the negative control.

-

Seed Plating: Place a predetermined number of seeds (e.g., 20) of the target weed species onto the moistened filter paper in each petri dish.

-

Incubation: Seal the petri dishes with parafilm and place them in a growth chamber with controlled temperature, humidity, and light conditions (e.g., 25°C, 16/8 h light/dark cycle).

-

Data Collection: After a set period (e.g., 7-14 days), measure the following parameters:

-

Germination percentage.

-

Shoot length of each seedling.

-

Root length of each seedling.

-

-

Data Analysis: Calculate the percentage of inhibition for each parameter compared to the negative control. Determine the IC50 value (the concentration required to inhibit growth by 50%) using statistical software.

Protocol for Whole-Plant Pot Assay (Pre- and Post-emergence)

This protocol assesses the herbicidal effect of this compound on whole plants grown in soil.

Materials:

-

This compound

-

Formulation agents (e.g., surfactants, emulsifiers) if required

-

Pots (e.g., 10 cm diameter) filled with potting mix

-

Seeds or seedlings of target weed species

-

Greenhouse or controlled environment chamber

-

Sprayer for foliar application

Procedure for Pre-emergence Application:

-

Sow seeds of the target weed species at a uniform depth in the pots.

-

Prepare a spray solution of this compound at various concentrations.

-

Apply the solution evenly to the soil surface of the pots.

-

Water the pots and place them in a greenhouse.

-

Observe and record the emergence and growth of seedlings over a period of 2-4 weeks.